molecular formula C11H15NO2 B3339912 (3R,4S)-1-benzylpyrrolidine-3,4-diol CAS No. 1346224-27-8

(3R,4S)-1-benzylpyrrolidine-3,4-diol

Cat. No.: B3339912
CAS No.: 1346224-27-8
M. Wt: 193.24 g/mol
InChI Key: QJRIUWQPJVPYSO-PHIMTYICSA-N
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Description

(3R,4S)-1-benzylpyrrolidine-3,4-diol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups at the 3 and 4 positions. Its stereochemistry is defined by the (3R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-benzylpyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative with a ketone or aldehyde group at the 3 and 4 positions. This reduction can be achieved using chiral catalysts like BINAP-Ru complexes under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and high-pressure hydrogenation reactors. The process ensures high yield and enantiomeric purity, which are critical for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-benzylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-1-benzylpyrrolidine-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (3R,4S)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1-benzylpyrrolidine-3,4-diol is unique due to its specific combination of a benzyl group and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry is crucial for its function, making it a valuable compound in asymmetric synthesis and drug development.

Properties

IUPAC Name

(3S,4R)-1-benzylpyrrolidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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